

# Application Notes and Protocols for BMS-986202 in In Vivo Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	BMS-986202
CAS No.:	1771691-34-9
Cat. No.:	B8144625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

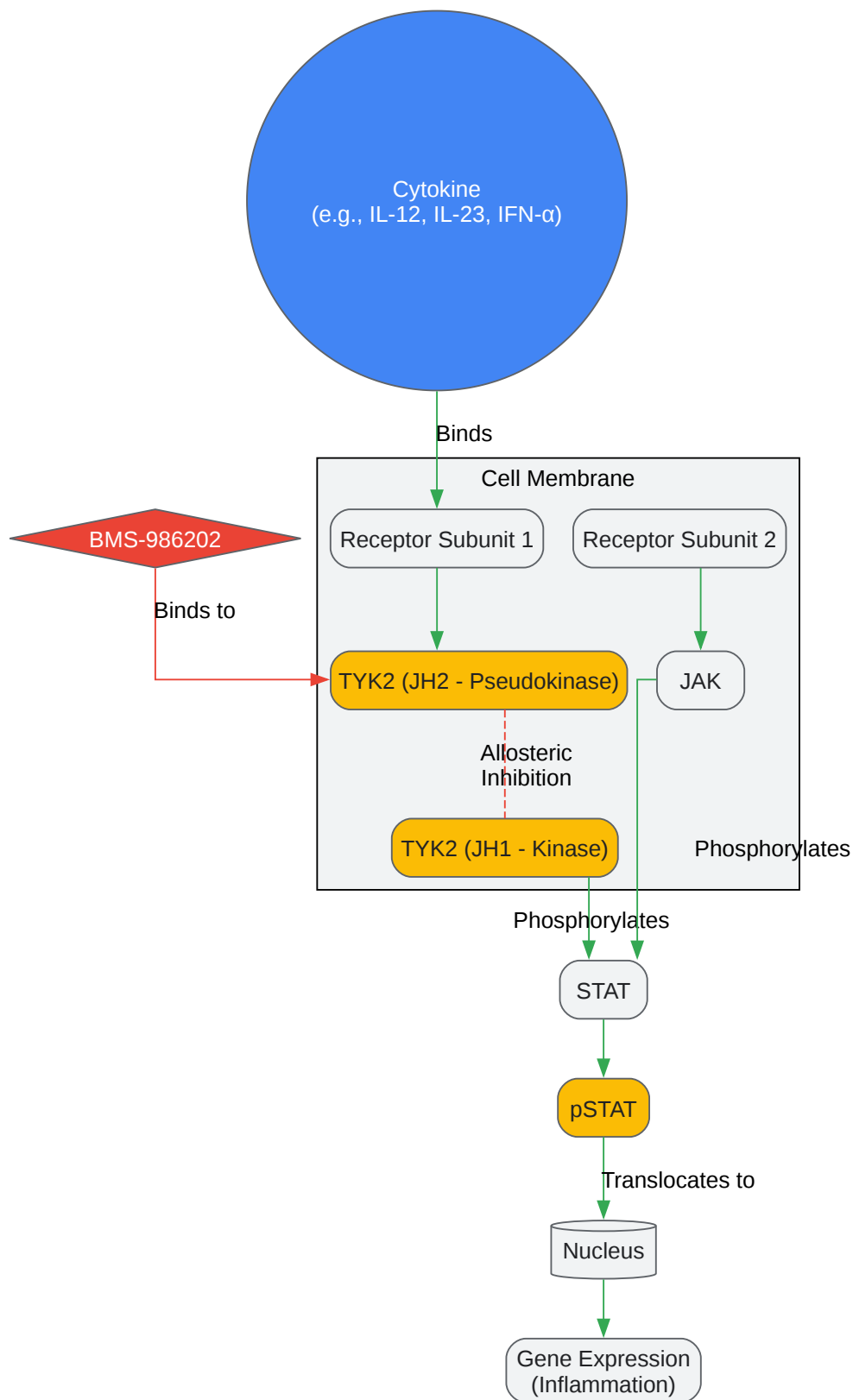
These application notes provide a comprehensive overview and detailed protocols for the use of **BMS-986202**, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in various in vivo mouse models of immune-mediated inflammatory diseases.

## Introduction to BMS-986202

**BMS-986202** is a potent, selective, and orally active allosteric inhibitor of TYK2. It uniquely binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity. [1] This mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members. [2] TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN- $\alpha$ ). By inhibiting TYK2, **BMS-986202** effectively blocks these downstream signaling pathways, making it a promising therapeutic agent for a range of autoimmune and inflammatory conditions.

## Mechanism of Action: TYK2 Signaling Pathway

**BMS-986202** functions by allosterically inhibiting TYK2. This diagram illustrates the signaling cascade that is disrupted by the inhibitor.



[Click to download full resolution via product page](#)

**BMS-986202** allosterically inhibits TYK2 by binding to its JH2 domain.

## Quantitative Data Summary

The following tables summarize the efficacy of **BMS-986202** across various preclinical mouse models.

**Table 1: Pharmacodynamic Activity of BMS-986202**

Model	Biomarker	Doses (mg/kg, p.o.)	Inhibition	Reference
IL-12/IL-18-induced C57BL/6 Mice	IFN $\gamma$ Production	2	46%	
10	80%			

**Table 2: Efficacy in Disease Models**

Disease Model	Mouse Strain	Key Outcome	Doses (mg/kg, p.o.)	Result	Reference
IL-23-Driven Acanthosis (Psoriasis model)	C57BL/6	Ear Swelling	3, 10, 30 (daily)	Dose-responsive inhibition of acanthosis.	
Type 1 Diabetes	NOD (Non-obese diabetic)	Diabetes Incidence	30 (daily for 6 weeks)	44% decrease in diabetes incidence.	
Type 1 Diabetes	RIP-LCMV-GP	Diabetes Incidence	Not specified	80% reduction in diabetes incidence.	
Anti-CD40-Induced Colitis	SCID (Severe combined immunodeficiency)	Colitis	Not specified	Efficacy demonstrated.	

## Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

### Protocol 1: IL-23-Driven Acanthosis Model (Psoriasis-like Inflammation)

This model is used to evaluate the efficacy of compounds in treating psoriasis-like skin inflammation.

Materials:

- **BMS-986202**
- Vehicle (e.g., 0.5% methylcellulose)

- Recombinant mouse IL-23
- C57BL/6 mice (female, 9-11 weeks old)
- Calipers for ear measurement

#### Procedure:

- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Grouping: Randomize mice into vehicle and treatment groups.
- Drug Administration: Administer **BMS-986202** (3, 10, or 30 mg/kg) or vehicle orally (p.o.) once daily.
- Disease Induction: On day 0, inject recombinant mouse IL-23 intradermally into one ear. The contralateral ear can serve as a control.
- Treatment Continuation: Continue daily oral administration of **BMS-986202** or vehicle for the duration of the study (e.g., 9 days).
- Endpoint Measurement: Measure ear thickness daily using digital calipers. The change in ear thickness is the primary endpoint.
- Data Analysis: Compare the change in ear thickness between the vehicle and **BMS-986202**-treated groups.



[Click to download full resolution via product page](#)

Workflow for the IL-23-induced acanthosis mouse model.

## Protocol 2: Type 1 Diabetes Model (NOD Mice)

This spontaneous model is used to assess therapeutic intervention in the development of autoimmune diabetes.

#### Materials:

- **BMS-986202**
- Vehicle
- Female NOD (Non-obese diabetic) mice
- Blood glucose monitoring system

#### Procedure:

- **Animal Selection:** Use female NOD mice, which spontaneously develop autoimmune diabetes.
- **Treatment Initiation:** Begin treatment at an early age (e.g., 6 weeks of age) before the significant onset of insulinitis.
- **Drug Administration:** Administer **BMS-986202** (e.g., 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 weeks).
- **Monitoring:** Monitor blood glucose levels weekly. A mouse is considered diabetic when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.
- **Primary Endpoint:** The primary endpoint is the incidence of diabetes over time.
- **Histology (Optional):** At the end of the study, pancreata can be collected for histological analysis of insulinitis.
- **Data Analysis:** Use survival analysis (e.g., Kaplan-Meier curves) to compare the diabetes-free survival between treatment and vehicle groups.

### Protocol 3: Pharmacodynamic Model of IFN $\gamma$ Inhibition

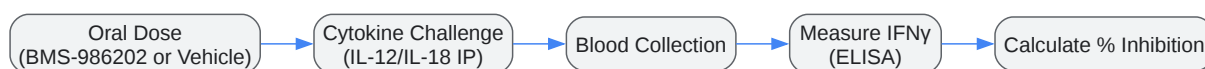
This protocol assesses the in vivo pharmacodynamic effect of **BMS-986202** on cytokine production.

## Materials:

- **BMS-986202**
- Vehicle
- Recombinant mouse IL-12 and IL-18
- C57BL/6 mice
- ELISA kit for mouse IFN $\gamma$

## Procedure:

- Drug Administration: Administer single oral doses of **BMS-986202** (e.g., 0.4, 2, 10 mg/kg) or vehicle to C57BL/6 mice.
- Cytokine Challenge: At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of IL-12 and IL-18 to induce IFN $\gamma$  production.
- Blood Collection: Collect blood samples (e.g., via retro-orbital bleeding) at a peak response time after the cytokine challenge (e.g., 6-8 hours).
- IFN $\gamma$  Measurement: Prepare plasma or serum from the blood samples and measure IFN $\gamma$  concentrations using an ELISA kit.
- Data Analysis: Calculate the percent inhibition of IFN $\gamma$  production in the **BMS-986202**-treated groups compared to the vehicle-treated group.



[Click to download full resolution via product page](#)

Pharmacodynamic workflow for IFN $\gamma$  inhibition.

## General Considerations

- Formulation: **BMS-986202** is orally bioavailable. A common vehicle for oral administration in mice is 0.5% methylcellulose or a similar suspension agent.
- Pharmacokinetics: **BMS-986202** has a half-life of over 120 minutes in mouse liver microsomes, indicating good stability.
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These protocols provide a starting point for in vivo studies with **BMS-986202**. Researchers should optimize dosages, treatment schedules, and endpoints based on their specific experimental goals and disease models.

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. glpbio.com \[glpbio.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986202 in In Vivo Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8144625/docs#application-notes-and-protocols-for-bms-986202-in-in-vivo-mouse-models\]](https://www.benchchem.com/product/b8144625/docs#application-notes-and-protocols-for-bms-986202-in-in-vivo-mouse-models)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)